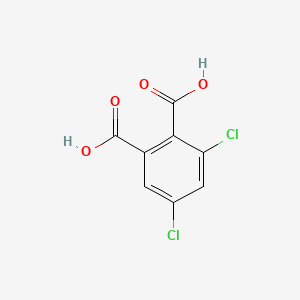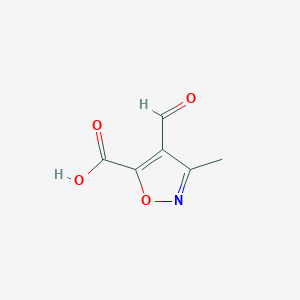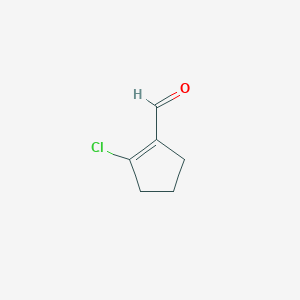
2-Chlorocyclopent-1-enecarbaldehyde
Overview
Description
2-Chlorocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C₆H₇ClO. It is a chlorinated derivative of cyclopentene with an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocyclopent-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of cyclopentene followed by the introduction of the aldehyde group. The reaction typically proceeds as follows:
Chlorination of Cyclopentene: Cyclopentene is reacted with chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to produce 2-chlorocyclopentene.
Formylation: The 2-chlorocyclopentene is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclopent-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorocyclopent-1-enecarboxylic acid.
Reduction: 2-Chlorocyclopent-1-enemethanol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocyclopent-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorocyclopent-1-enecarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions are crucial in its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-enecarbaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromocyclopent-1-enecarbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
2-Chlorocyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.
Uniqueness
2-Chlorocyclopent-1-enecarbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on a cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chlorocyclopentene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJULZCJPGRVEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495971 | |
| Record name | 2-Chlorocyclopent-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-03-2 | |
| Record name | 2-Chlorocyclopent-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


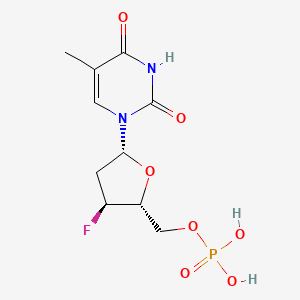
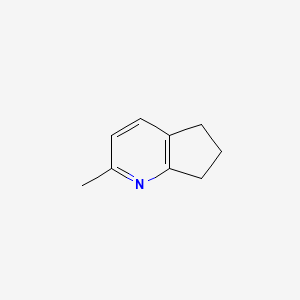
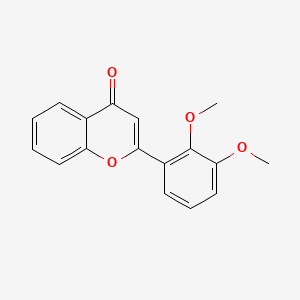
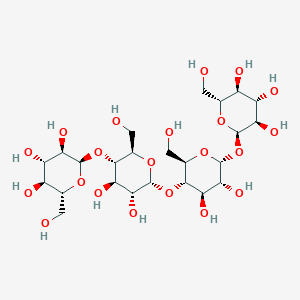
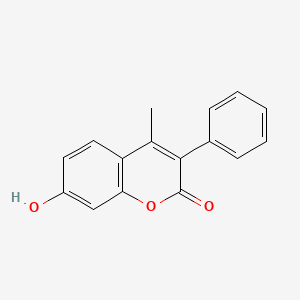
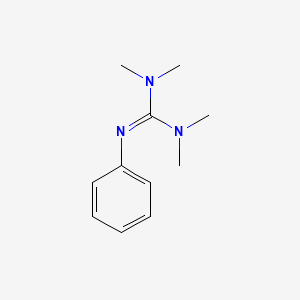
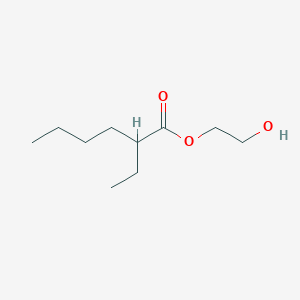
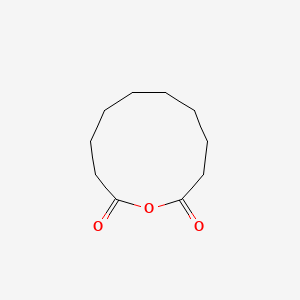
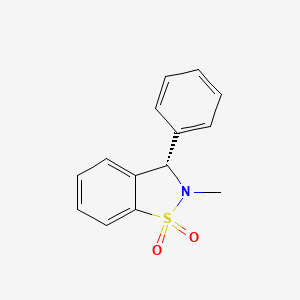
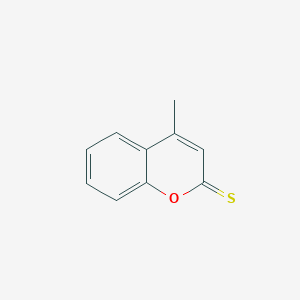
![2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene](/img/structure/B3050391.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)
